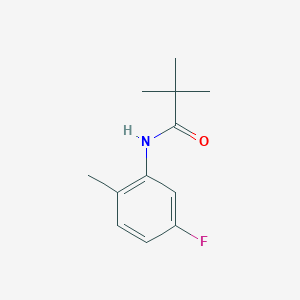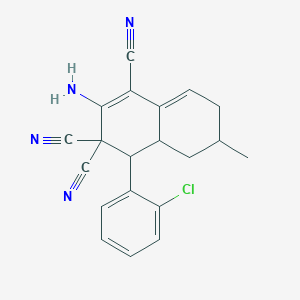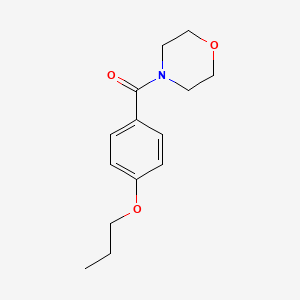![molecular formula C15H14F3N3O2 B4644362 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide](/img/structure/B4644362.png)
2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide
説明
2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the nicotinamide family of molecules and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide involves the inhibition of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that has been implicated in various disease processes, including cancer, cardiovascular disease, and autoimmune diseases. 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide inhibits the production of 20-HETE, which leads to the reduction of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, angiogenesis, and tumor growth. In cardiovascular disease research, 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been shown to reduce hypertension and improve cardiac function. In autoimmune disease research, 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been shown to reduce inflammation and prevent tissue damage. 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has also been shown to exhibit neuroprotective effects in various disease models.
実験室実験の利点と制限
The advantages of using 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide in lab experiments include its high potency and specificity for 20-HETE synthase inhibition. 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been extensively studied in various disease models, and its mechanism of action is well-understood. However, the limitations of using 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy. 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide also has a short half-life, which can limit its therapeutic potential.
将来の方向性
For 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide research include the development of more potent and stable analogs of the compound. The optimization of the synthesis method for 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide could also lead to increased yield and purity of the compound. Further research is needed to fully understand the mechanism of action of 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide and its potential therapeutic applications. The use of 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide in combination with other drugs could also lead to synergistic effects and improved therapeutic outcomes.
科学的研究の応用
2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been studied in various disease models, including cancer, cardiovascular disease, and autoimmune diseases. In cancer research, 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been shown to inhibit the growth and metastasis of various cancer cell lines. In cardiovascular disease research, 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been shown to reduce hypertension and improve cardiac function. In autoimmune disease research, 2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide has been shown to reduce inflammation and prevent tissue damage.
特性
IUPAC Name |
2-(2-hydroxyethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)10-8-11(9-4-2-1-3-5-9)21-14(20-6-7-22)12(10)13(19)23/h1-5,8,22H,6-7H2,(H2,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIOCCMKDUCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)N)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4644308.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methoxybenzamide](/img/structure/B4644320.png)


![3-allyl-5-[4-(allyloxy)-3-chlorobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4644338.png)
![1-{2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4644339.png)
![2-methyl-5,6-diphenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-3(2H)-pyridazinone](/img/structure/B4644341.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4644353.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4644354.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4644370.png)
![7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4644372.png)